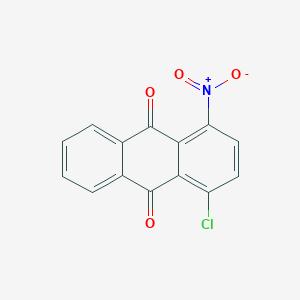![molecular formula C17H18N2O2S B182226 S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate CAS No. 112308-03-9](/img/structure/B182226.png)
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying the mechanisms of action of various biological processes. In
Wirkmechanismus
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemische Und Physiologische Effekte
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a range of biochemical and physiological effects in animals and humans. In animals, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a Parkinson's-like syndrome characterized by tremors, rigidity, and bradykinesia. In humans, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been shown to cause parkinsonism in drug users who inadvertently ingested the compound. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been found to produce oxidative stress, inflammation, and apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several advantages for lab experiments. It produces a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is also relatively easy to synthesize and has a long shelf life. However, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several limitations. It is highly toxic and must be handled with extreme care. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate also produces a Parkinson's-like syndrome in animals, which may not accurately reflect the disease in humans.
Zukünftige Richtungen
There are several future directions for research on S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, particularly in relation to its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride to form 5-methyl-2-chlorobenzoic acid. This compound is then reacted with N,N-dimethylcarbamoyl chloride to produce S-{5-methyl-2-[(dimethylamino)carbonyl]phenyl} dimethylcarbamothioate. This intermediate is then reacted with phenyl isocyanate to form S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. One of the most important applications of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is in the study of Parkinson's disease. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been found to produce a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been used to study the mechanisms of action of various drugs, such as cocaine and amphetamines, and to investigate the role of dopamine in the brain.
Eigenschaften
CAS-Nummer |
112308-03-9 |
|---|---|
Produktname |
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate |
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
S-(2-benzamido-5-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-9-10-14(15(11-12)22-17(21)19(2)3)18-16(20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20) |
InChI-Schlüssel |
IYLPZVJWOOVUAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
Synonyme |
S-(2-BenzoylaMino-5-Methylphenyl)diMethylthiocarbaMic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



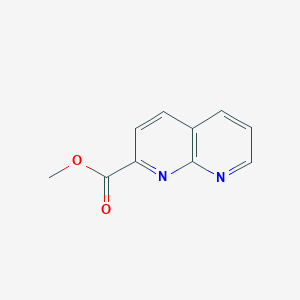
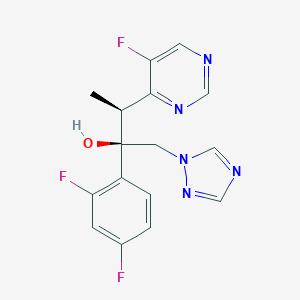
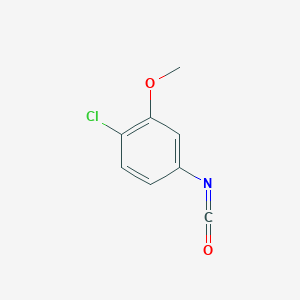
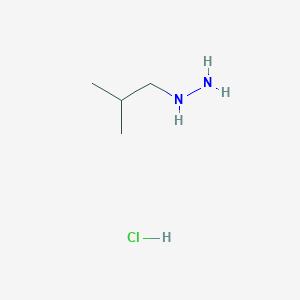
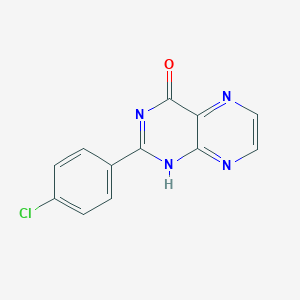
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
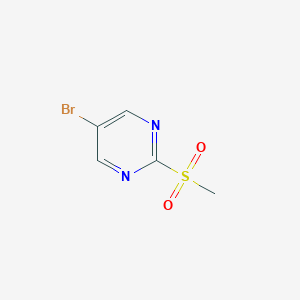
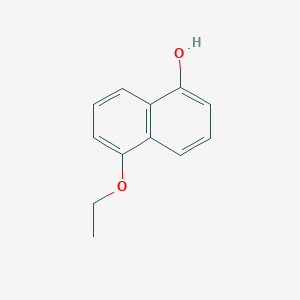
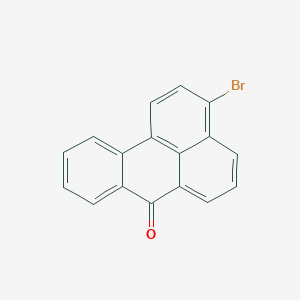
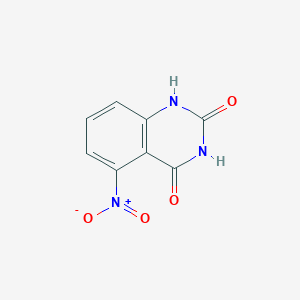
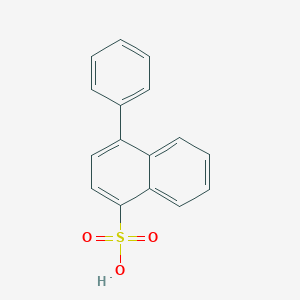
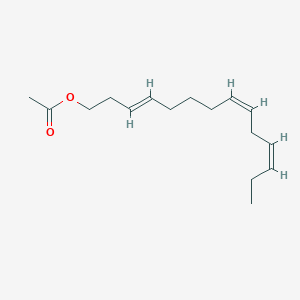
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
